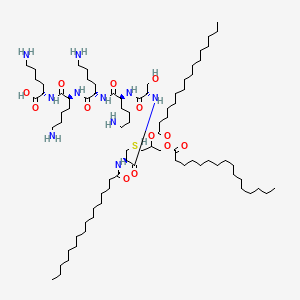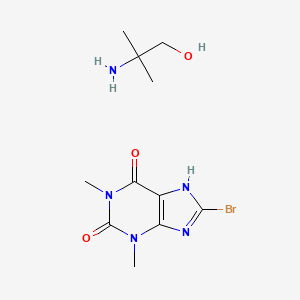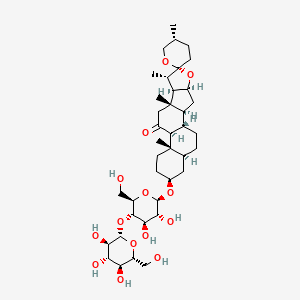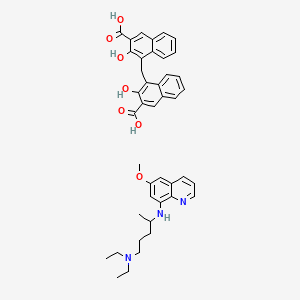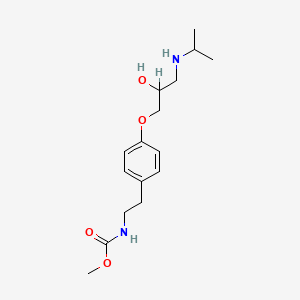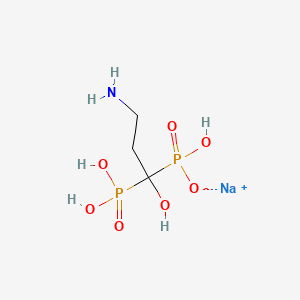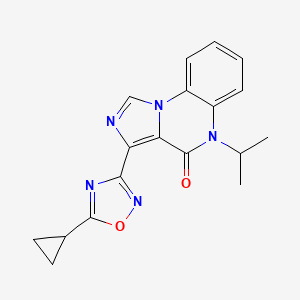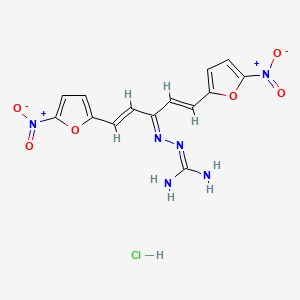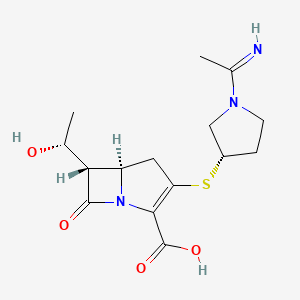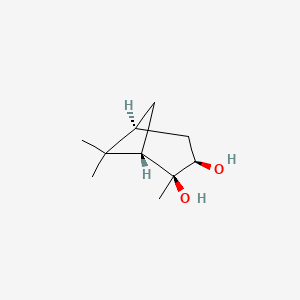
Pirbuterol hydrochloride
概述
描述
- 盐酸吡布特罗,也称为商品名Maxair ,是一种短效 β2 肾上腺素受体激动剂。
- 它主要用于治疗哮喘。
- 该化合物以吸入型定量吸入器形式提供,化学式为 C12H21ClN2O3 .
作用机制
- 吡布特罗选择性激活 β2 肾上腺素受体。
- 刺激细胞内腺苷酸环化酶导致循环 3’,5’-腺苷单磷酸 (cAMP) 水平升高。
- cAMP 水平升高使支气管平滑肌松弛,并抑制细胞释放超敏反应介质,包括肥大细胞 .
生化分析
Biochemical Properties
Pirbuterol hydrochloride interacts with beta-2 adrenergic receptors, which are predominantly found in bronchial smooth muscle . It stimulates these receptors, leading to an increase in intracellular adenyl cyclase activity . This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3†,5†-adenosine monophosphate (c-AMP) .
Cellular Effects
The increase in c-AMP levels caused by this compound is associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells . This results in the dilation of the bronchial passages, facilitating airflow and relieving the symptoms of asthma .
Molecular Mechanism
The molecular mechanism of this compound involves the stimulation of beta adrenergic receptors of intracellular adenyl cyclase . This leads to the conversion of ATP to c-AMP . The increased c-AMP levels then cause relaxation of bronchial smooth muscle and inhibit the release of mediators of immediate hypersensitivity from cells .
准备方法
- 吡布特罗可以通过多种途径合成,但一种常见的方法涉及以下步骤:
- 烷基化 :从 3-羟基吡啶开始,与叔丁胺反应形成叔丁基氨基衍生物。
- 羟甲基化 :然后,用甲醛处理叔丁基氨基衍生物以引入羟甲基。
- 氧化 :将所得化合物氧化以形成吡布特罗。
- 工业生产通常涉及优化这些步骤以进行大规模合成。
化学反应分析
- 吡布特罗经历了 β2 肾上腺素受体激动剂典型的反应。
- 常见的反应包括氧化、还原和取代。
- 氧化剂(例如过酸)、还原剂(例如氢化物)和亲核试剂(例如卤代烷烃)等试剂被使用。
- 主要产物包括具有修饰的官能团的衍生物。
科学研究应用
- 医学 :吡布特罗用于缓解哮喘患者的支气管痉挛。
- 生物学 :研究人员研究它对 β2 肾上腺素受体和下游信号通路的影响。
- 工业 :它在吸入治疗的开发中发挥作用。
相似化合物的比较
- 吡布特罗的独特之处在于它与异丙肾上腺素相比对 β2 受体的优先作用。
- 类似的化合物包括其他 β2 激动剂,如沙丁胺醇和特布他林。
属性
IUPAC Name |
6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3.2ClH/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;;/h4-5,11,13,15-17H,6-7H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDFCZTVVCWBGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38677-81-5 (Parent) | |
| Record name | Pirbuterol hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038029106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045120 | |
| Record name | Pirbuterol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38029-10-6 | |
| Record name | Pirbuterol hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038029106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirbuterol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α6-[[(tert-butyl)amino]methyl]-3-hydroxypyridine-2,6-dimethanol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIRBUTEROL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6793T658K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Pirbuterol hydrochloride?
A1: this compound is a beta2-adrenergic agonist. [] This means it selectively binds to beta2-adrenergic receptors, which are primarily found in the lungs. This binding action triggers a cascade of downstream effects, leading to the relaxation of bronchial smooth muscles and bronchodilation. []
Q2: What are the analytical methods used to determine this compound concentration?
A2: Several methods have been developed and validated for the quantification of this compound. These include:
- Spectrophotometry: This technique leverages the compound's ability to absorb light at specific wavelengths. Both standard UV-Vis spectrophotometry and derivative spectrophotometric methods have been employed. [, ]
- Fluorometry: this compound exhibits fluorescence in alkaline solutions, which can be measured to determine its concentration. []
- Titration: this compound can be quantified by titration. For instance, a bromometric method involving bromination in an acidic environment followed by residual bromine titration has been reported. []
- Potentiometric Titration: This method can be employed for the analysis of pure this compound samples using perchloric acid as a titrant. []
Q3: How stable is this compound, and what are the formulation strategies to enhance its stability and delivery?
A3: While the provided research doesn't delve into specific stability data for this compound, it does highlight its formulation into oral tablets (10mg and 15mg) and metered-dose aerosols (200µg/actuation). [] This suggests that formulation strategies have been successfully employed to ensure the stability and effective delivery of the drug. Further research on specific stability parameters and formulation approaches would be beneficial to optimize its therapeutic application.
Q4: Is there any information available regarding the structure of this compound?
A4: Yes, while the exact structural formula and spectroscopic data aren't provided in the abstracts, we know that this compound has a similar structure to Albuterol. [] The key difference lies in the replacement of the benzene ring in Albuterol with a pyridine ring in this compound. [] Furthermore, the synthesis of deuterium- and tritium-labeled this compound, as detailed in one of the papers, confirms the presence of an exchangeable hydrogen atom, likely on the hydroxyl group adjacent to the pyridine ring. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

